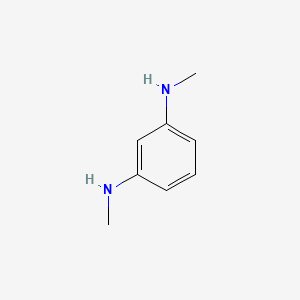

N1,N3-Dimethylbenzene-1,3-diamine

Description

These methods highlight the importance of regioselective methylation and stability under reaction conditions.

Key properties inferred from related compounds include:

- Solubility: Methylation of amines enhances water solubility. For example, attaching a dimethylpropane-1,3-diamine moiety to serine increased solubility to >10 mg/mL while retaining potency (EC₅₀ = 0.25 nM).

- Stability: Methylated derivatives exhibit improved chemical stability under accelerated testing, making them suitable for pharmaceutical applications.

Structure

3D Structure

Properties

IUPAC Name |

1-N,3-N-dimethylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-9-7-4-3-5-8(6-7)10-2/h3-6,9-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQBNGMRDYGPUOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Regioselectivity : N1,N1-dimethylation (e.g., N1,N1-dimethylbenzene-1,3-diamine ) is more commonly reported than N1,N3-dimethylation, likely due to steric and electronic factors during synthesis.

- Substituent Effects : Ethyl or phenyl groups (e.g., N1,N1-diethyl-4-methylbenzene-1,3-diamine ) increase molecular weight and hydrophobicity, as reflected in longer GC retention times (e.g., 8.21 min vs. 5.19 min for simpler analogs).

Physicochemical Properties

- NMR Shifts : Methyl groups on nitrogen atoms produce distinct singlet peaks in ¹H NMR (δ ~2.85–3.00 ppm). For example, N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine shows δ₁H 3.00 ppm for N–CH₃.

- Mass Spectrometry: Discrepancies between calculated and observed masses (e.g., 212.1313 vs.

- Solubility : Methylation improves aqueous solubility, critical for drug design. N1,N1-dimethylpropane-1,3-diamine -modified compounds achieve >10 mg/mL solubility, while bulkier substituents (e.g., diethyl) reduce solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.